2-Bromo-5-chloro-3-(trifluoromethyl)pyridine

Descripción general

Descripción

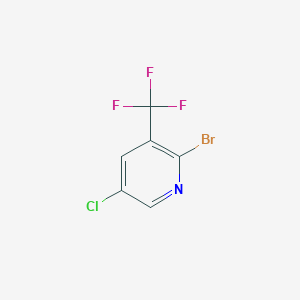

“2-Bromo-5-chloro-3-(trifluoromethyl)pyridine” is a chemical compound with the empirical formula C6H2BrClF3N . It is used as a substrate in various chemical reactions .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “2-Bromo-5-chloro-3-(trifluoromethyl)pyridine”, involves a stepwise liquid-phase/vapor–phase process . For example, 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis

The molecular structure of “2-Bromo-5-chloro-3-(trifluoromethyl)pyridine” can be represented by the SMILES stringFC(F)(F)c1cnc(Cl)c(Br)c1 . The InChI key for this compound is SMTKGMYGLYWNDL-UHFFFAOYSA-N . Chemical Reactions Analysis

“2-Bromo-5-chloro-3-(trifluoromethyl)pyridine” is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . More research is needed to fully understand the range of chemical reactions this compound can participate in.Physical And Chemical Properties Analysis

“2-Bromo-5-chloro-3-(trifluoromethyl)pyridine” is a solid with a melting point of 28-32 °C . It has a molecular weight of 260.44 . The compound’s refractive index is between 1.4985 and 1.5035 at 20°C .Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as a versatile intermediate in organic synthesis. Its halogenated structure is particularly useful for cross-coupling reactions, which are pivotal in constructing complex molecules for pharmaceuticals and agrochemicals. For example, it can undergo palladium-catalyzed coupling reactions to form carbon-carbon bonds .

Agrochemical Research

In the field of agrochemicals, 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine is used to develop new pesticides and herbicides. Its trifluoromethyl group is known to enhance the biological activity of agrochemicals, making them more effective at lower doses .

Pharmaceutical Development

This compound is also a key precursor in the synthesis of various pharmaceutical agents. The presence of both bromine and chlorine atoms allows for selective functionalization, leading to the development of novel drugs with improved efficacy and safety profiles .

Veterinary Medicine

The veterinary industry benefits from this compound through the creation of veterinary drugs that can help in treating diseases in animals. The trifluoromethyl group in particular is associated with increased potency and duration of action in veterinary pharmaceuticals .

Fluorinated Compounds Research

Researchers utilize 2-Bromo-5-chloro-3-(trifluoromethyl)pyridine to explore the effects of fluorination on organic molecules. The trifluoromethyl group can significantly alter the physical and chemical properties of compounds, leading to potential applications in various fields .

Mecanismo De Acción

Target of Action

It is known that similar compounds can target the respiratory system .

Mode of Action

It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .

Biochemical Pathways

It’s known that similar compounds can affect the neurotransmitter, a calcitonin gene-related peptide (cgrp) receptor antagonist .

Result of Action

It’s known that similar compounds can lead to the release of irritating gases and vapors .

Action Environment

It’s known that similar compounds should be stored in a dry, cool, and well-ventilated place .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-bromo-5-chloro-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClF3N/c7-5-4(6(9,10)11)1-3(8)2-12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDQVCXJOIDBNRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Propan-2-yl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1377813.png)

![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)

![4-[({1-[(4-Bromophenyl)methyl]piperidin-4-yl}carbamoyl)methoxy]benzamide](/img/structure/B1377826.png)

![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)

![3-[2-Amino-4-(trifluoromethyl)phenyl]-4-methyl-5-(trifluoromethyl)-1,3-oxazolidin-2-one](/img/structure/B1377834.png)